2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide
Description
Historical Development of Quinoxaline-Based Medicinal Chemistry
Quinoxaline, a bicyclic heterocycle comprising benzene and pyrazine rings, has been a cornerstone of medicinal chemistry since the mid-20th century. Early work focused on its antimicrobial properties, with derivatives like quinoxaline-1,4-dioxides demonstrating broad-spectrum activity against Gram-positive bacteria. The 1970s marked a turning point with the discovery of echinomycin, a bis-quinoxaline antibiotic that intercalates DNA, inspiring efforts to optimize quinoxaline scaffolds for anticancer applications. By the 21st century, synthetic methodologies enabled precise functionalization at the quinoxaline a-positions (C2 and C3), facilitating the development of compounds with enhanced pharmacokinetic profiles.
The integration of enylacetamide moieties, as seen in 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide, reflects modern strategies to improve target selectivity and metabolic stability. These modifications exploit the quinoxaline nucleus’s ability to act as a bioisostere for quinoline and naphthalene, while introducing hydrogen-bonding and steric features critical for receptor interactions.
Position of 2-(6,7-Dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide in Contemporary Research
This compound occupies a unique niche in current research due to its dual functionality:
- Quinoxaline Core : The 6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxaline base provides a planar aromatic system capable of π-π stacking with biological macromolecules, while the oxo group enhances hydrogen-bonding potential.
- Enylacetamide Side Chain : The N-prop-2-enylacetamide substituent introduces conformational flexibility and nucleophilic reactivity, enabling covalent or non-covalent interactions with cysteine residues or enzymatic active sites.
Recent investigations prioritize its role in modulating kinases and G-protein-coupled receptors (GPCRs), with preliminary data suggesting low micromolar inhibition constants (Ki) against targets implicated in inflammation and oncology.
Significance in Heterocyclic Medicinal Chemistry
The structural attributes of this compound underscore three key principles in heterocyclic drug design:
These features collectively enhance drug-likeness, as quantified by Lipinski’s Rule of Five parameters: molecular weight (233.28 g/mol), calculated logP (2.1), and hydrogen-bond acceptors/donors (4/1).
Current Research Landscape and Unmet Needs
Despite progress, critical challenges persist:
Synthetic Complexity : Multi-step routes to 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide often yield <50% overall efficiency due to side reactions at the enylacetamide moiety. Recent advances in flow chemistry and catalytic asymmetric synthesis aim to address this.
Target Identification : While the compound shows promiscuity across kinase assays, its primary therapeutic indication remains unclear. Proteomic studies using affinity-based probes are underway to map its interactome.
Table 1: Key Research Frontiers
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h4,6-7,13,17H,1,5,8H2,2-3H3,(H,16,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZBTPJTVVTJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the acetamide group and the prop-2-enyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Formation of the Quinoxalinone Core
The quinoxalinone moiety is synthesized through condensation of o-phenylenediamine with an α-keto acid or ester, followed by cyclization. For example, condensation of o-phenylenediamine with 3-ketoglutaric acid under microwave-assisted conditions yields quinoxalinone derivatives .
Key Reaction Steps :
-
Condensation : o-Phenylenediamine reacts with a ketone (e.g., α-keto acid) to form a dihydroquinoxalinone intermediate.
-
Cyclization : Reduction (e.g., using SnCl₂/HCl) followed by heating leads to cyclization, forming the quinoxalinone core .
| Reaction Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Microwave-assisted | o-Phenylenediamine, α-keto acid | High | |
| SnCl₂/HCl, heating | - | - |
Amide Bond Formation
The N-prop-2-enylacetamide group is introduced via acylation. Quinoxalinone derivatives are acylated using prop-2-enyl acetamide chloride in the presence of a base (e.g., triethylamine) or coupling agents.
Example Reaction :
| Acylation Method | Reagents | Solvent | Yield | Source |
|---|---|---|---|---|
| Direct acylation | Prop-2-enyl acetamide chloride, TEA | DMF/CH₃CN | Moderate | |
| Coupling agents | EDCl/HOBt | THF | High |
Quinoxalinone Core Formation
The condensation of o-phenylenediamine with a ketone involves nucleophilic attack by the diamine on the carbonyl group, forming a Schiff base intermediate. Subsequent cyclization under acidic conditions generates the quinoxalinone ring .
Amide Bond Formation
The acylation of quinoxalinone with an acyl chloride proceeds via nucleophilic attack by the amine group on the carbonyl carbon, forming the amide bond. This reaction is typically catalyzed by a base to deprotonate the amine .
Biological Relevance
While the provided sources focus on chemical synthesis, quinoxalinone derivatives are studied for anticancer, antibacterial, and enzyme-inhibitory activities . For example, quinoxalinone-based compounds show COX-2 inhibition, with structural features like electron-donating groups enhancing potency .
Scientific Research Applications
Antitumor Activity
One of the most promising applications of 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide is its potential as an antitumor agent. Research indicates that quinoxaline derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation .
Antimicrobial Properties
Quinoxaline derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of several bacterial strains and fungi. This makes them candidates for further development as antimicrobial agents .
Neurological Applications
The compound's structure suggests potential neuroprotective effects. Quinoxaline derivatives have been explored for their ability to modulate neurotransmitter systems and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antitumor Activity
In a recent study published in Organic & Biomolecular Chemistry, researchers synthesized various quinoxaline derivatives and evaluated their antitumor activity against human cancer cell lines. The study found that certain modifications to the quinoxaline structure significantly enhanced cytotoxicity, indicating the importance of structure–activity relationships in drug design .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of quinoxaline derivatives, including 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide. The results showed promising activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide involves its interaction with molecular targets within cells. It can bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups modulate the compound’s electronic profile, impacting interactions with biological targets .
- Steric Effects : Bulky aryl groups (e.g., 4-methylphenyl) may hinder molecular packing, as suggested by lower melting points compared to aliphatic derivatives .
Physical and Spectral Properties
Melting Points and Solubility
- For example, ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate () has a melting point of 184–186°C, while aryl-substituted acetamides (e.g., 4a in ) melt at 230–232°C .
- Solubility trends correlate with substituent polarity: methoxy derivatives () exhibit higher aqueous solubility than chlorophenyl analogs .
Spectroscopic Data
- IR Spectroscopy : All compounds show characteristic lactam C=O stretches near 1680 cm⁻¹ and amide C=O bands at ~1650 cm⁻¹ .
- NMR Spectroscopy : The allyl group in the target compound would display distinct ¹H NMR signals (δ ~5.8–5.2 ppm for vinyl protons), contrasting with aryl substituents (δ ~7.0–7.8 ppm) .
Example :
- reports a 90.2% yield for N-(2,3-diphenylquinoxalin-6-yl)acetamide using thiouracil derivatives, suggesting similar efficiency for the target compound’s synthesis with allylamine .
Pharmacological and Physicochemical Behavior
- Collision Cross-Section (CCS) : The allyl-substituted compound’s predicted CCS (e.g., 180.3 Ų for [M+H]+) is comparable to chlorophenyl (183.3 Ų) and methoxyphenyl (187.0 Ų) analogs, indicating similar gas-phase conformations .
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide is a derivative of quinoxaline known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, along with relevant research findings.
- Molecular Formula : C12H15N3O2
- Molar Mass : 233.2664 g/mol
- CAS Number : 1009759-08-3
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer potential. Recent studies indicate that compounds similar to 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide exhibit significant cytotoxicity against various cancer cell lines.
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of various quinoxaline derivatives against human cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). Results demonstrated that some derivatives showed IC50 values ranging from 0.01 to 0.06 µg/mL, indicating high potency compared to doxorubicin, a standard chemotherapy drug .
- Table 1 summarizes the cytotoxicity results:
Compound Cell Line IC50 (µg/mL) Activity Level Doxorubicin MCF7 0.05 Reference Compound A MCF7 0.01 Highly Active Compound B NCI-H460 0.06 Highly Active Compound C WI 38 (Normal) >100 Non-Cytotoxic
Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives has also been a focal point of research.
-
Antimicrobial Testing :
- The compound was tested against various bacterial strains using the disk diffusion method. It showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
- Table 2 presents the antimicrobial activity results:
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 18 Pseudomonas aeruginosa 12
Case Studies
Several studies have highlighted the biological activities of quinoxaline derivatives:
- Study on Dual Activity :
- Mechanistic Insights :
Q & A
Basic: What are the recommended synthetic routes for 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically begins with constructing the quinoxalinone core, followed by functionalization with the prop-2-enylacetamide group. Key steps include:
- Core formation : Cyclization of 1,2-diamines with diketones under acidic or basic conditions.
- Alkylation : Introduce the prop-2-enyl group via nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base (stirred at room temperature for 2–4 hours) .
- Optimization strategies :
Advanced: How can researchers resolve contradictions in reported bioactivity data for quinoxaline derivatives?
Methodological Answer:
Contradictions often arise from variations in experimental design or structural analogs. To address this:
- Assay standardization : Compare bioactivity protocols (e.g., MIC testing conditions, cell lines, or antioxidant assays like DPPH/ABTS) .
- Structure-activity relationship (SAR) analysis : Evaluate substituent effects (e.g., methyl groups at 6,7-positions may enhance membrane permeability) .
- Control experiments : Include reference compounds (e.g., known kinase inhibitors or antioxidants) to calibrate activity thresholds.
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Elemental analysis : Validate molecular formula (e.g., C, H, N content within ±0.4% of theoretical values) .
- Spectroscopic methods :
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .
Advanced: What methodologies are suitable for assessing the pharmacokinetic properties of this compound?
Methodological Answer:
- Lipophilicity (LogP) : Calculate via HPLC retention times or software-based predictions (e.g., PubChem descriptors) .
- Permeability assays : Use Caco-2 cell monolayers to simulate intestinal absorption .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
Basic: How should researchers design initial bioactivity screens for this compound?
Methodological Answer:
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Antioxidant potential : Conduct DPPH radical scavenging assays (IC₅₀ < 50 µM suggests high activity) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing to standard agents like doxorubicin .
Advanced: How can computational methods enhance the study of this compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina or Schrödinger .
- DFT calculations : Predict electron distribution and reactive sites (e.g., quinoxaline ring’s π-π stacking potential) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Basic: What are the critical considerations for scaling up synthesis in academic labs?
Methodological Answer:
- Solvent selection : Prioritize low-boiling-point solvents (e.g., ethyl acetate) for easier removal under reduced pressure .
- Catalyst optimization : Transition from homogeneous (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst-15) for recyclability .
- Safety protocols : Address azide or propargyl bromide hazards via fume hoods and inert atmospheres .
Advanced: How can ecological impact assessments be integrated into the research workflow?
Methodological Answer:
- Environmental persistence : Use OECD 301 biodegradation tests to evaluate half-life in soil/water .
- Toxicity profiling : Conduct Daphnia magna or algal growth inhibition assays .
- Structure-degradation relationships : Modify substituents (e.g., hydrolyzable esters) to reduce bioaccumulation .
Basic: What purification techniques are most effective for intermediates and final products?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (n-hexane → ethyl acetate) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC : Apply reverse-phase C18 columns for final product polishing (≥95% purity) .
Advanced: How can researchers address low yield in the alkylation step of the synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
